molecular formula C7H10ClN5O2 B1443952 N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine CAS No. 36749-35-6

N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine

Cat. No. B1443952
CAS RN: 36749-35-6
M. Wt: 231.64 g/mol
InChI Key: GOVSIGWGHYIRFN-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,5-triazine, which is a class of organic compounds that have been investigated for their biologically active properties . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl was synthesized by the condensation of cyanuric chloride with aniline .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by various spectroscopic techniques, including IR, NMR, and mass spectrometry . The experimentally obtained spectroscopic data was compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the replacement of chloride ions in cyanuric chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were evaluated at DFT/B3LYP/6-31 + (d) level of theory . Hyper-conjugative interaction persisting within the molecules, which accounts for the bio-activity of the compound, was evaluated from natural bond orbital (NBO) analysis .

Scientific Research Applications

Antimalarial Activity

Compounds derived from 1,3,5-triazine, similar in structure to N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine, have been studied for their antimalarial properties. A study by Werbel et al. (1987) prepared a series of 2-[[(dialkylamino)alkyl]amino]-4,6-bis(trichloromethyl)-1,3,5-triazines and N-(4-chlorophenyl)-N'-[4-[[(dialkylamino)alkyl]amino]-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines from 2,4,6-tris(trichloromethyl)-1,3,5-triazine and 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine. These compounds exhibited modest to potent antimalarial activity, suggesting the potential of similar triazine derivatives in antimalarial research Werbel, Elslager, Hess, & Hutt, 1987.

Coupling Reagents and Chiral Synthesis

Kaminski et al. (2001) explored the enantioselective coupling of racemic N-protected amino acids with amino components using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of chiral tertiary amines, such as strychnine, brucine, and sparteine. This process was found to proceed enantioselectively, affording amides or dipeptides with significant yield and enantioselectivity. The study highlights the potential use of triazine derivatives as coupling reagents in the synthesis of chiral compounds Kaminski, Kolesińska, Kamińska, & Góra, 2001.

Antibacterial and Antifungal Applications

Research by Baldaniya and Patel (2009) on derivatives of 1,3,5-triazine, which share a structural motif with this compound, investigated their antibacterial and antifungal activities. The study synthesized several Nʹ-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1, 3, 5-triazin-2-yl} isonicotinohydrazides and N2-(Aryl)-N4, N6-dipyrimidin-2-yl-1,3,5-triazine-2,4,6-triamines, which were tested against various gram-positive and gram-negative bacteria, demonstrating notable antibacterial and antifungal properties Baldaniya & Patel, 2009.

Herbicide Research

A study by Mickelson et al. (1998) discussed the effects of soil incorporation and setbacks on herbicide runoff from a tile-outlet terraced field, specifically focusing on atrazine and cyanazine, compounds related to 1,3,5-triazine derivatives. The research evaluated alternative best management practices (BMPs) to the setback requirement, such as soil incorporation, for reducing off-site herbicide transport. This study is relevant to understanding the environmental behavior and management of triazine-based herbicides Mickelson, Baker, Melvin, Fawcett, Tierney, & Peter, 1998.

Mechanism of Action

Target of Action

Compounds with similar structures, such as other 1,3,5-triazine derivatives, have been found to exhibit antitumor and antimicrobial properties, suggesting potential targets within these biological systems.

Mode of Action

For instance, some triazine derivatives have been found to induce cell cycle arrest in a p53-independent manner , suggesting that they may interact with cellular machinery involved in cell cycle regulation.

Result of Action

Similar compounds have been found to exhibit cytotoxic activity toward tumor cell lines , suggesting that this compound could have similar effects.

properties

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5O2/c1-7(2,3(14)15)13-6-11-4(8)10-5(9)12-6/h1-2H3,(H,14,15)(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVSIGWGHYIRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90783416
Record name N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90783416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36749-35-6
Record name N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90783416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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